molecular formula C12H14O4 B2685454 Tetrahydro-2-furanylmethyl 4-hydroxybenzoate CAS No. 4470-04-6

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

Cat. No.: B2685454
CAS No.: 4470-04-6
M. Wt: 222.24
InChI Key: KEGKIHXGXDHBEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

oxolan-2-ylmethyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h3-6,11,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGKIHXGXDHBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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